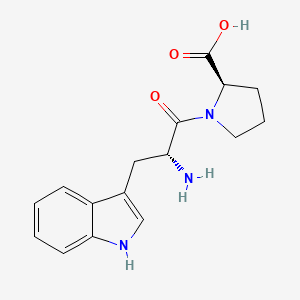

D-Tryptophyl-D-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

821776-24-3 |

|---|---|

Molecular Formula |

C16H19N3O3 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1 |

InChI Key |

DXYQIGZZWYBXSD-TZMCWYRMSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Core Properties of D-Tryptophyl-D-proline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical, physical, and biological properties of the dipeptide D-Tryptophyl-D-proline. Composed of two D-enantiomeric amino acids, this dipeptide possesses unique characteristics that are of interest in various fields of research and development, particularly in pharmacology and biochemistry due to its potential for increased stability and novel biological activities compared to its L-enantiomeric counterpart.

Chemical and Physical Properties

This compound is a dipeptide formed from the amino acids D-Tryptophan and D-Proline linked by a peptide bond. The presence of the D-isomers confers significant conformational and metabolic stability. The quantitative chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N₃O₃ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| IUPAC Name | (2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | [1] |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | [1] |

| InChI Key | DXYQIGZZWYBXSD-UHFFFAOYSA-N | [1] |

| Physical Description | Solid | [2] |

| LogP (Octanol/Water) | -1.35 (Extrapolated) | [1][2] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Biological Significance and Potential Applications

While specific research on this compound is limited, the properties of its constituent D-amino acids and related peptides provide insight into its potential biological roles and applications.

-

Metabolic Stability : Peptides composed of D-amino acids are highly resistant to degradation by proteases, which typically recognize L-amino acids. This inherent stability can significantly increase the in vivo half-life of this compound, making it an attractive candidate for therapeutic development.

-

Antimicrobial Potential : Tryptophan-rich and proline-rich peptides are known classes of antimicrobial peptides (AMPs).[3] The tryptophan residue can facilitate interaction with and disruption of microbial cell membranes, while the proline residue provides structural rigidity.[3][4] The D-configuration could enhance these properties by resisting microbial proteases.

-

Neurological Activity : D-Proline is found in biological systems and is involved in processes such as neurotransmission.[5][6] Dipeptides containing D-amino acids can sometimes interact with receptors and enzymes in the central nervous system.

-

Chiral Synthesis : As a chiral molecule, this compound and its constituent amino acid D-proline are valuable in asymmetric synthesis, serving as catalysts or building blocks for creating enantiomerically pure pharmaceuticals.[5][7]

Experimental Protocols

A. Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of a dipeptide, which can be adapted for this compound. This method is advantageous for its high specificity and environmentally friendly conditions.

-

Activation of D-Tryptophan : The carboxyl group of D-Tryptophan is activated by an adenylation (A) domain of a non-ribosomal peptide synthetase (NRPS) or a similar enzyme in the presence of ATP. This forms an aminoacyl-AMP intermediate.[8]

-

Peptide Bond Formation : The activated D-Tryptophan is then subjected to nucleophilic attack by the amino group of D-Proline. This reaction is catalyzed by the same enzyme system, leading to the formation of the D-Trp-D-Pro dipeptide.[8]

-

Reaction Conditions : The reaction is typically carried out in a buffered aqueous solution (e.g., Tris-HCl or phosphate buffer) at a controlled pH (typically 7.0-8.0) and temperature (e.g., 25-37 °C). Molar ratios of substrates and enzyme concentration should be optimized for maximum yield.

-

Purification : The resulting dipeptide is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis and Characterization : The purified product is analyzed using HPLC, mass spectrometry (MS), and tandem MS/MS to confirm its identity and purity by comparing the fragmentation patterns with expected values.[8]

B. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : A solution of the synthesized dipeptide is prepared in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).

-

Chromatographic Separation : The sample is injected into an LC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection : The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a mass spectrometer. Mass spectra are acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) : For structural confirmation, the [M+H]⁺ ion is selected and fragmented in the collision cell of the mass spectrometer to generate a characteristic fragmentation pattern.

Signaling Pathways and Workflows

While a specific signaling pathway for this compound is not established, the biosynthesis of its constituent amino acid, D-proline, and a general workflow for its synthesis and analysis are relevant to researchers.

Caption: Generalized workflow for the enzymatic synthesis and analysis of this compound.

Caption: Simplified metabolic pathway for the biosynthesis of L-Proline and its conversion to D-Proline.

References

- 1. Tryptophyl-proline | C16H19N3O3 | CID 14409732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tryptophyl-Proline (HMDB0029091) [hmdb.ca]

- 3. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Role of Tryptophan-Proline Dipeptides in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular functions of tryptophan-proline dipeptides, with a primary focus on the cyclic form, cyclo(L-Tryptophyl-L-proline) [cyclo(Trp-Pro)], also known as Brevianamide F. Due to a scarcity of direct research on the linear dipeptide D-Tryptophyl-D-proline, this guide leverages the more extensive data available for its cyclic analog as a model for understanding the potential biological activities of this structural motif. This document details the anti-inflammatory, antioxidant, and calcium-regulating properties of cyclo(Trp-Pro), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction

Dipeptides, the smallest peptide units, are increasingly recognized for their diverse physiological and cell-signaling roles.[1] While many are transient intermediates in protein metabolism, specific dipeptides exhibit distinct biological activities.[1] The dipeptide this compound is a molecule of interest due to the growing understanding of the importance of D-amino acids in biological systems. However, direct studies on its specific cellular functions are limited.[2] In contrast, its cyclic counterpart, cyclo(Trp-Pro), a member of the 2,5-diketopiperazine family, has been the subject of more extensive research.[3][4] This guide will therefore focus on the known cellular roles of cyclo(Trp-Pro) as a well-studied proxy, while also providing information on the synthesis of both the linear and cyclic forms. The primary biological activities of cyclo(Trp-Pro) discussed herein are its anti-inflammatory, antioxidant, and calcium signaling modulation effects.

Anti-inflammatory and Immunomodulatory Effects

Cyclo(Trp-Pro) has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of MAPK and NF-κB Signaling Pathways

Research has shown that cyclo(Trp-Pro) can effectively suppress inflammatory responses in cellular models.[4] A key mechanism underlying this effect is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[4] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), cyclo(Trp-Pro) has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory molecules.[4] Mechanistically, it is understood to block the ubiquitination of TNF receptor-associated factor 6 (TRAF6), a critical upstream event in the activation of both MAPK and NF-κB pathways.[4]

Regulation of Intracellular Calcium Signaling

Cyclo(Trp-Pro) has been identified as a modulator of intracellular calcium (Ca²⁺) levels, which are critical for a multitude of cellular processes.

Activation of CaSR and TRPV4 Pathways

Studies have indicated that cyclo(Trp-Pro) can enhance intestinal calcium absorption.[5] This is achieved through the activation of the Calcium-Sensing Receptor (CaSR) and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in intestinal epithelial cells.[5] The activation of these pathways leads to an increase in intracellular Ca²⁺ concentrations.

Antioxidant and Cytotoxic Activities

Radical Scavenging Activity

Cyclo(Trp-Pro) has been reported to possess antioxidant properties, contributing to the protection of cells from oxidative stress.[6] This activity is often assessed through its ability to scavenge free radicals.

Cytotoxic Effects on Cancer Cells

Several studies have investigated the cytotoxic effects of cyclo(Trp-Pro) and related diketopiperazines on various cancer cell lines. These compounds have shown promise as potential anticancer agents, with their efficacy varying depending on the cell line and the specific stereochemistry of the dipeptide.[7]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of cyclo(Trp-Pro) and related diketopiperazines.

Table 1: Cytotoxicity of Tryptophan-Proline Containing Diketopiperazines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| cyclo(L-Trp-L-Pro) | OVCAR-8 | 42.0 (converted from 11.9 µg/mL) | [7] |

| cyclo(L-Trp-L-Hyp) | HL-60 | 64.34 | [7] |

| cyclo(D-Phe-D-Pro) | HCT116 | 94.0 | [7] |

| cyclo(L-Phe-L-Pro) | SF-295 | 70.8 (converted from 16.0 µg/mL) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of tryptophan-proline dipeptides.

Synthesis of this compound and cyclo(Trp-Pro)

Linear Dipeptide Synthesis (General Solid-Phase Peptide Synthesis):

-

Swell a suitable resin (e.g., Wang resin) in dichloromethane (DCM).

-

Couple Fmoc-D-Proline-OH to the resin using a coupling agent such as HBTU in the presence of a base like DIPEA in DMF.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple Fmoc-D-Tryptophan(Boc)-OH to the deprotected proline on the resin using the same coupling conditions.

-

Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Cyclic Dipeptide (Diketopiperazine) Synthesis:

-

Synthesize the linear dipeptide methyl ester (e.g., H-D-Trp-D-Pro-OMe) as described above, but cleaving from the resin while maintaining the methyl ester.

-

Induce cyclization by heating the linear dipeptide ester in a suitable solvent such as methanol or by treatment with a mild base (e.g., NaHCO₃).[8]

-

Purify the resulting cyclo(D-Trp-D-Pro) by recrystallization or column chromatography.

NF-κB Translocation Assay

This protocol describes the immunofluorescence-based detection of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.

-

Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of cyclo(Trp-Pro) for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS at 1 µg/mL) for 30-60 minutes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence intensity of the p65 subunit.

Western Blot for MAPK Phosphorylation

This protocol is for assessing the phosphorylation status of MAPK family proteins (p38, JNK, ERK).

-

Culture and treat cells with cyclo(Trp-Pro) and a stimulant as described in the NF-κB translocation assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Intracellular Calcium Measurement

This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 AM.[1]

-

Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS) containing a non-ionic surfactant like Pluronic F-127.

-

Remove the culture medium, wash the cells with buffer, and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and add fresh buffer.

-

Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2) using a fluorescence plate reader.

-

Establish a baseline fluorescence ratio (340/380) and then add cyclo(Trp-Pro) to the wells.

-

Continue to record the fluorescence ratio over time to monitor changes in intracellular Ca²⁺ concentration.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: [9]

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add various concentrations of cyclo(Trp-Pro) to the wells.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

ABTS Radical Cation Decolorization Assay: [10]

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of cyclo(Trp-Pro) to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

Conclusion

While direct research on this compound is currently limited, the available data on its cyclic analog, cyclo(Trp-Pro), reveal a molecule with significant potential in modulating key cellular processes. Its anti-inflammatory effects via inhibition of the MAPK and NF-κB pathways, its ability to regulate intracellular calcium through CaSR and TRPV4, and its antioxidant and cytotoxic properties make it a compelling subject for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of tryptophan-proline dipeptides. Future studies are warranted to elucidate the specific roles of the linear this compound and to further unravel the intricate mechanisms of action of this class of molecules.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tryptophyl-Proline (HMDB0029091) [hmdb.ca]

- 3. baranlab.org [baranlab.org]

- 4. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

D-Tryptophyl-D-proline: A Technical Overview of a Chiral Dipeptide with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tryptophyl-D-proline (D-Trp-D-Pro) is a dipeptide composed of the D-isomers of tryptophan and proline. While research on this specific dipeptide is still in its nascent stages, emerging evidence from synthetic chemistry and patent literature suggests its potential utility in neurotherapeutics and in the treatment of amyloid-associated diseases. Dipeptides containing D-amino acids are gaining attention as they often exhibit novel biological activities and increased resistance to enzymatic degradation compared to their L-amino acid counterparts.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, potential biological functions, and relevant experimental methodologies.

Introduction

The incorporation of D-amino acids into peptides can confer unique properties, such as enhanced stability against proteolysis, which is a significant advantage in drug development.[3] D-amino acid-containing dipeptides are being explored for their potential as novel functional compounds in pharmaceuticals and food additives.[1][2] While the biological roles of most D-amino acid dipeptides are not well-characterized, the specific combination of D-tryptophan and D-proline in D-Trp-D-Pro has been identified in patent literature for its potential in central nervous system drug delivery and in the management of amyloid-related pathologies.

Synthesis and Quantitative Data

A successful chemoenzymatic synthesis of this compound has been reported, utilizing the adenylation domain of a nonribosomal peptide synthetase.[2] This method provides an efficient way to produce various D-amino acid-containing dipeptides.

Table 1: Chemoenzymatic Synthesis of this compound

| Parameter | Value | Reference |

| N-terminal D-amino acid | D-Tryptophan | [2] |

| C-terminal D-amino acid | D-Proline | [2] |

| Enzyme System | TycA-A (from tyrocidine synthetase) | [2] |

| Production Level (at 300 mM D-Proline) | ~1.5 mM | [2] |

Note: The production level is an approximation based on the graphical data presented in the source literature.

Potential Biological Functions and Applications

While direct, in-depth studies on the biological functions of linear this compound are limited, patent literature points towards two primary areas of therapeutic interest:

-

Blood-Brain Barrier Shuttle: A patent application describes a peptide sequence containing D-Trp-D-Pro as part of a larger peptide construct designed to act as a shuttle across the blood-brain barrier.[4] This suggests that the dipeptide may contribute to the structural conformation necessary for receptor-mediated transcytosis, potentially facilitating the delivery of therapeutic cargo to the central nervous system.[4]

-

Treatment of Amyloid-Associated Diseases: Another patent identifies D-Trp-D-Pro as a peptide that could be used in the treatment or prevention of amyloid-associated diseases.[5] Peptides containing aromatic amino acids have been investigated for their ability to interfere with the aggregation of amyloidogenic proteins.[5]

It is important to note that these are potential applications based on patent claims and further research is required to validate these functions.

Experimental Protocols

The following is a detailed methodology for the chemoenzymatic synthesis of this compound, adapted from the work of Kano et al. (2019).[2]

4.1. Chemoenzymatic Synthesis of D-Trp-D-Pro

-

Reaction Mixture:

-

100 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

2 mM ATP

-

0.1 U/μl pyrophosphatase

-

50 μM TycA-A enzyme

-

10 mM D-Tryptophan

-

Variable concentrations of D-Proline (e.g., 0 to 300 mM)

-

-

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture at 15,000 rpm for 10 minutes to precipitate the enzyme.

-

Analyze the supernatant for the presence and quantity of D-Trp-D-Pro.

-

4.2. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV absorbance at 280 nm.

-

-

Mass Spectrometry (MS and MS/MS):

-

Used to confirm the molecular weight and sequence of the synthesized dipeptide.

-

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Potential properties and applications of this compound.

Conclusion and Future Directions

This compound represents a chiral dipeptide with intriguing, albeit currently underexplored, therapeutic potential. The successful chemoenzymatic synthesis opens the door for producing sufficient quantities for further biological evaluation. Future research should focus on validating the proposed roles in blood-brain barrier transport and amyloid inhibition through in vitro and in vivo studies. Elucidating the precise mechanisms of action and identifying the specific molecular targets and signaling pathways modulated by D-Trp-D-Pro will be crucial for its development as a potential therapeutic agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. US20150044140A1 - Protease-resistant compounds useful as shuttles through the blood-brain barrier and shuttle-cargo constructs - Google Patents [patents.google.com]

- 5. US7781396B2 - Peptides directed for diagnosis and treatment of amyloid-associated disease - Google Patents [patents.google.com]

D-Tryptophyl-D-proline and its Cyclic Analogs: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the linear dipeptide D-Tryptophyl-D-proline is limited in publicly available literature. This document provides a comprehensive review of the closely related and more extensively studied cyclic dipeptides (2,5-diketopiperazines) formed from tryptophan and proline, with a focus on isomers containing D-amino acids where data is available. The information presented herein is intended to serve as a foundational resource for research and development in this area.

Introduction

D-amino acid-containing peptides are of significant interest in drug discovery due to their enhanced stability against enzymatic degradation compared to their L-amino acid counterparts. The dipeptide this compound (D-Trp-D-Pro) and its cyclic form, cyclo(D-Trp-D-Pro), are examples of such molecules with potential therapeutic applications. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a large class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The rigid conformation of the DKP ring system makes them attractive scaffolds for drug design. This review summarizes the available quantitative data, experimental protocols, and known signaling pathways related to tryptophan-proline diketopiperazines.

Quantitative Biological Activity Data

The biological activities of various tryptophan- and proline-containing diketopiperazines have been evaluated in numerous studies. The following table summarizes key quantitative data, primarily focusing on cytotoxicity against cancer cell lines and antimicrobial activity. It is important to note that the specific stereochemistry of the constituent amino acids significantly influences the biological effect.

| Compound | Biological Activity | Assay System | IC50 / Activity |

| Brevianamide F (cyclo(L-Trp-L-Pro)) | Cytotoxicity | OVCAR-8 (ovarian cancer) cell line | 11.9 µg/mL |

| cyclo(L-Trp-L-Hyp) | Cytotoxicity | HL-60 (leukemia) cell line | 64.34 µM |

| cyclo(D-Phe-D-Pro) | Cytotoxicity | HCT116 (colon cancer) cell line | 94.0 µM |

| cyclo(L-Phe-D-Pro) | Cytotoxicity | HCT116 (colon cancer) cell line | 38.9 µM |

| Fellutanine D (a cyclo(L-Trp-D-Trp) analog) | Cytotoxicity | K-562 (myeloid leukemia) cells | 9.5 µg/mL |

| Fellutanine D (a cyclo(L-Trp-D-Trp) analog) | Cytotoxicity | L-929 (mouse fibroblast) cells | 11.6 µg/mL |

| Fellutanine D (a cyclo(L-Trp-D-Trp) analog) | Cytotoxicity | HeLa (cervical cancer) cells | 19.7 µg/mL |

| cyclo(L-Trp-L-Pro) | Antibacterial | Escherichia coli | Broad spectrum activity |

| cyclo(L-Trp-L-Pro) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum | Broad spectrum activity |

| cyclo(L-Phe-L-Pro) | Antibacterial | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae | Broad spectrum activity |

Experimental Protocols

Synthesis of cyclo(Trp-Pro) Diketopiperazines

The synthesis of tryptophan-containing diketopiperazines can be achieved through several methods. A common approach involves the coupling of the constituent amino acids followed by cyclization.

General Protocol for Solid-Phase Synthesis:

-

Resin Preparation: A suitable solid support, such as a Rink amide resin, is used as the starting point.

-

First Amino Acid Coupling: The first protected amino acid (e.g., Fmoc-D-Proline) is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The second protected amino acid (e.g., Boc-D-Tryptophan) is then coupled to the deprotected amine on the resin-bound proline using a similar coupling procedure as in step 2.

-

Cleavage and Cyclization: The dipeptide is cleaved from the resin using an acidic cocktail (e.g., trifluoroacetic acid with scavengers). The linear dipeptide is then cyclized in solution, often by heating in a suitable solvent like isopropanol or by using a coupling agent in dilute solution to favor intramolecular cyclization.

-

Purification: The resulting cyclic dipeptide is purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cyclo(D-Trp-D-Pro)) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Bacterial Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many tryptophan-proline diketopiperazines are still under investigation, some studies have begun to elucidate their mechanisms of action.

A recent study on cyclo(L-Pro-L-Trp) has shed light on its anti-inflammatory effects. This compound was found to alleviate inflammatory pain by suppressing the inflammatory response through the inhibition of the TRAF6-mediated MAPK and NF-κB signaling pathways .

Below is a diagram illustrating this proposed signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of cyclo(L-Pro-L-Trp).

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of D-Trp-D-Pro analogs.

Caption: General workflow for synthesis and evaluation of D-Trp-D-Pro analogs.

Conclusion and Future Directions

The cyclic dipeptides derived from tryptophan and proline, particularly those incorporating D-amino acids, represent a promising class of molecules for drug development. The available data indicate their potential as cytotoxic and antimicrobial agents. However, a significant knowledge gap exists regarding the linear this compound dipeptide. Future research should focus on the synthesis and biological evaluation of this linear form to determine if it possesses unique properties compared to its cyclic counterpart. Furthermore, more in-depth studies are required to elucidate the specific molecular targets and signaling pathways of these compounds to facilitate rational drug design and optimization. The exploration of a wider range of stereoisomers is also crucial to fully understand the structure-activity relationships within this chemical class.

The Crucial Role of Stereochemistry in D-Tryptophyl-D-Proline Moieties for Tachykinin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of non-natural D-amino acids into peptide-based therapeutics represents a cornerstone of modern medicinal chemistry. This strategic substitution offers a powerful tool to enhance peptide stability, modulate receptor affinity, and fine-tune pharmacological profiles. Among these, the dipeptide motif of D-tryptophyl-D-proline has emerged as a critical component in the design of potent and selective antagonists for tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This technical guide delves into the stereochemical importance of the D-Trp-D-Pro moiety, providing an in-depth analysis of its impact on biological activity, along with detailed experimental protocols and pathway visualizations to support further research and development in this area.

The tachykinin system, comprising peptides such as Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), and their respective G protein-coupled receptors (NK1, NK2, and NK3), is implicated in a wide array of physiological and pathological processes. These include pain transmission, inflammation, and mood disorders.[1] Consequently, the development of tachykinin receptor antagonists has been a significant focus of drug discovery efforts. The introduction of D-amino acids, particularly D-tryptophan, has been a successful strategy in converting peptide agonists into potent antagonists.[2]

The Stereochemical Imperative of D-Tryptophan and D-Proline

The stereochemistry of the amino acid residues within a peptide dictates its three-dimensional conformation, which is paramount for its interaction with a biological target. In the context of tachykinin antagonists, the presence of D-tryptophan residues is crucial for both affinity and selectivity.[3]

The substitution of L-tryptophan with its D-enantiomer induces a significant conformational change in the peptide backbone. This alteration is thought to correctly orient the bulky indole side chain of tryptophan to fit into a hydrophobic pocket of the neurokinin receptor, a key interaction for antagonistic activity. Furthermore, the incorporation of multiple D-tryptophan residues has been shown to be a successful approach in the development of potent Substance P antagonists.[2]

D-proline, a conformationally restricted amino acid, plays a vital role in inducing specific turns in the peptide backbone, further stabilizing the bioactive conformation required for receptor binding and antagonism. The combination of D-tryptophan and D-proline in a dipeptide sequence creates a rigid structural motif that is highly effective in disrupting the binding of endogenous tachykinin peptides.

Quantitative Analysis of Tachykinin Receptor Antagonism

Furthermore, a study on the protected tripeptide Nα-[Nα-[Nα-(tert-butyloxycarbonyl)-L-glutaminyl]-N1-formyl-D-tryptophyl]-L-phenylalanine benzyl ester, which contains a D-tryptophan residue, demonstrated an IC50 value of 4.7 x 10⁻⁶ M in antagonizing Substance P-induced contraction of isolated guinea pig trachea strips.[4]

The following table summarizes representative data for a well-characterized tachykinin antagonist containing a D-tryptophan motif, highlighting the potency that this stereochemical configuration can confer.

| Compound | Assay | Target | Result |

| Boc-Gln-D-Trp(CHO)-Phe-OBzl | SP-induced contraction in guinea pig trachea | NK1 Receptor | IC50 = 4.7 µM[4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of the dipeptide D-Trp-D-Pro using the widely adopted Fmoc/tBu strategy.[5][6][7]

Materials:

-

Fmoc-D-Pro-Wang resin

-

Fmoc-D-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Sintered glass reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Allow the activation to proceed for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the D-Trp-D-Pro dipeptide by mass spectrometry and analytical RP-HPLC.

Neurokinin-1 (NK1) Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound, such as a D-Trp-D-Pro containing peptide, for the NK1 receptor.[9][10][11][12]

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor

-

[³H]-Substance P (Radioligand)

-

Unlabeled Substance P (for non-specific binding determination)

-

Test compound (e.g., D-Trp-D-Pro analog)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Total Binding Wells: Add a known concentration of [³H]-Substance P.

-

Non-specific Binding Wells: Add the same concentration of [³H]-Substance P and a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Competition Wells: Add the same concentration of [³H]-Substance P and varying concentrations of the test compound.

-

-

Reaction Initiation: Add the NK1 receptor-containing cell membranes to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer (3 times) to remove any unbound radioactivity.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Visualizations

Neurokinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[1] Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Antagonists containing the D-Trp-D-Pro motif block this signaling cascade by competitively inhibiting the binding of endogenous tachykinins to the NK1 receptor, thereby preventing receptor activation and the subsequent downstream signaling events.

Below are Graphviz diagrams illustrating the neurokinin-1 receptor signaling pathway and a typical solid-phase peptide synthesis workflow.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective NK-2 tachykinin receptor antagonist containing D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of D-tryptophan for affinity of MEN 10207 tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

Chirality and Biological Activity of Tryptophyl-proline Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, chirality, and diverse biological activities of tryptophyl-proline dipeptides. Particular emphasis is placed on the stereoisomeric variations of these compounds and their differential effects on various biological systems. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

Tryptophyl-proline dipeptides, particularly in their cyclic form (2,5-diketopiperazines), represent a class of naturally occurring and synthetic compounds with a broad spectrum of biological activities. The inherent chirality of the constituent amino acids, tryptophan and proline, gives rise to four distinct stereoisomers: cyclo(L-Trp-L-Pro), cyclo(L-Trp-D-Pro), cyclo(D-Trp-L-Pro), and cyclo(D-Trp-D-Pro). The spatial arrangement of the indole and pyrrolidine side chains dictated by this stereochemistry is a critical determinant of their biological function, influencing everything from antimicrobial and cytotoxic effects to enzyme inhibition. Understanding the structure-activity relationship of these isomers is paramount for the development of novel therapeutic agents.

Synthesis of Tryptophyl-proline Dipeptide Stereoisomers

The synthesis of the four stereoisomers of cyclic tryptophyl-proline dipeptides can be achieved through a general and robust synthetic strategy. This typically involves the coupling of the appropriately protected tryptophan and proline amino acid derivatives, followed by deprotection and cyclization.

A representative synthetic scheme is outlined below. The process begins with the coupling of the N-protected proline enantiomer with the C-protected tryptophan enantiomer. Subsequent deprotection of the amine and ester groups, followed by base-mediated cyclization, yields the desired diketopiperazine.

Caption: General synthetic route for cyclo(Trp-Pro) stereoisomers.

Quantitative Biological Activity Data

The biological activity of tryptophyl-proline dipeptides is highly dependent on their stereochemistry. The following tables summarize the available quantitative data for various biological effects.

Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 | Citation |

| cyclo(L-Trp-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | Not Specified | 11.9 µg/mL | [1] |

Antimicrobial Activity Data

| Compound | Microorganism | Assay | MIC | Citation |

| cyclo(L-Trp-L-Pro) | Staphylococcus aureus | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-L-Pro) | Escherichia coli | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-L-Pro) | Pseudomonas aeruginosa | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-L-Pro) | Candida albicans | Not Specified | >32 µg/mL | [2] |

| cyclo(L-Trp-L-Pro) | Cryptococcus neoformans | Not Specified | >32 µg/mL | [2] |

| cyclo(L-Trp-D-Pro) | Staphylococcus aureus | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-D-Pro) | Escherichia coli | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-D-Pro) | Pseudomonas aeruginosa | Not Specified | >350 µg/mL | [2] |

| cyclo(L-Trp-D-Pro) | Candida albicans | Not Specified | >32 µg/mL | [2] |

| cyclo(L-Trp-D-Pro) | Cryptococcus neoformans | Not Specified | >32 µg/mL | [2] |

| cyclo(D-Trp-L-Pro) | Staphylococcus aureus | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-L-Pro) | Escherichia coli | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-L-Pro) | Pseudomonas aeruginosa | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-L-Pro) | Candida albicans | Not Specified | >32 µg/mL | [2] |

| cyclo(D-Trp-L-Pro) | Cryptococcus neoformans | Not Specified | >32 µg/mL | [2] |

| cyclo(D-Trp-D-Pro) | Staphylococcus aureus | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-D-Pro) | Escherichia coli | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-D-Pro) | Pseudomonas aeruginosa | Not Specified | >350 µg/mL | [2] |

| cyclo(D-Trp-D-Pro) | Candida albicans | Not Specified | >32 µg/mL | [2] |

| cyclo(D-Trp-D-Pro) | Cryptococcus neoformans | Not Specified | >32 µg/mL | [2] |

| cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Broth Microdilution | 31.25 µg/mL | [3] |

| cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | Broth Microdilution | 31.25 µg/mL | [3] |

| cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Broth Microdilution | 31.25 µg/mL | [3] |

| cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Broth Microdilution | 31.25 µg/mL | [3] |

Enzyme Inhibition Data

| Compound | Enzyme | Assay | IC50 | Citation |

| Trp-Arg | Dipeptidyl Peptidase IV (DPP-IV) | Not Specified | <45 µM | [4] |

| Trp-Lys | Dipeptidyl Peptidase IV (DPP-IV) | Not Specified | <45 µM | [4] |

| Trp-Leu | Dipeptidyl Peptidase IV (DPP-IV) | Not Specified | <45 µM | [4] |

Key Biological Activities and Mechanisms of Action

Cytotoxicity and Cell Cycle Arrest

Certain tryptophyl-proline dipeptides and their derivatives, such as tryprostatin A (a prenylated derivative of cyclo(L-Trp-L-Pro)), have been shown to exhibit cytotoxic effects against cancer cell lines. Tryprostatin A, in particular, induces cell cycle arrest in the G2/M phase.[3] The underlying mechanism involves the inhibition of microtubule assembly.[1][5] Unlike other microtubule inhibitors that bind directly to tubulin, tryprostatin A appears to interfere with the function of microtubule-associated proteins (MAPs), which are essential for microtubule polymerization and stability.[1][5] This disruption of microtubule dynamics leads to a defective mitotic spindle, triggering the mitotic checkpoint and arresting cells in mitosis, which can ultimately lead to apoptosis.

References

- 1. Tryprostatin A, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

A Technical Guide to the Natural Occurrence of D-Tryptophyl-D-proline and its Constituents

Introduction

This technical guide provides an in-depth exploration of the natural occurrence of the dipeptide D-Tryptophyl-D-proline. Based on a comprehensive review of the current scientific literature, there is no direct evidence for the natural existence of the linear dipeptide this compound. The Human Metabolome Database categorizes Tryptophyl-Proline as an "expected" metabolite, referring to the L-L isomer, which has not yet been identified in human tissues or biofluids.[1]

Despite the absence of direct findings for this compound, its constituent amino acids, D-Tryptophan and D-Proline, are known to exist in various naturally occurring peptides.[2][3] These D-amino acids are incorporated into peptides primarily through non-ribosomal peptide synthesis.[4][5] This guide will, therefore, focus on the documented natural occurrences of D-Tryptophan and D-Proline, the biosynthetic pathways responsible for their incorporation into peptides, and the potential for the existence of this compound.

Natural Occurrence of D-Tryptophan

D-Tryptophan is an enantiomer of the more common L-Tryptophan and has been identified in a limited number of natural products, often exhibiting significant biological activity.[6] Its presence is typically the result of post-translational modification or non-ribosomal peptide synthesis.

One notable example is contryphan, a peptide found in the venom of the marine snail Conus radiatus.[7] D-Tryptophan has also been investigated for its antimicrobial and antibiofilm properties.[6]

Table 1: Documented Natural Occurrence of D-Tryptophan in Peptides

| Natural Product | Source Organism | Biological Activity | Citation |

| Contryphan | Conus radiatus (marine snail) | Causes "stiff-tail" syndrome in mice | [7] |

Natural Occurrence of D-Proline

D-Proline, the D-enantiomer of proline, is found in a variety of natural products, including some with potent biological activities.[8][9] Its incorporation into peptides is often linked to non-ribosomal peptide synthetase (NRPS) machinery. D-Proline is a key component of several naturally occurring tetrapeptides that act as histone deacetylase (HDAC) inhibitors.[10]

Table 2: Documented Natural Occurrence of D-Proline in Peptides

| Natural Product | Source Organism | Biological Activity | Citation |

| Trapoxin B | Helicoma ambiens (fungus) | Histone Deacetylase (HDAC) inhibitor, antiprotozoal | [10] |

| Chlamydocin | Diheterospora chlamydosporia (fungus) | Histone Deacetylase (HDAC) inhibitor, antiprotozoal | [10] |

| Apicidin B | Fusarium strains (fungus) | Histone Deacetylase (HDAC) inhibitor, antiprotozoal | [10] |

Biosynthetic Mechanisms for D-Amino Acid Incorporation

The primary mechanism for the synthesis of peptides containing D-amino acids in microorganisms is through Non-Ribosomal Peptide Synthetases (NRPSs).[4][5] These large, modular enzyme complexes can incorporate both proteinogenic and non-proteinogenic amino acids, including D-amino acids, into peptides.[11][12]

Each module of an NRPS is responsible for the incorporation of a single amino acid and is comprised of several domains. The key domains are:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

-

Epimerization (E) domain: When present, converts an L-amino acid attached to the T-domain into its D-enantiomer.

The sequence of modules on the NRPS dictates the sequence of the final peptide product.

Potential for this compound Biosynthesis

While no specific NRPS has been identified to produce this compound, the modular nature and known substrate promiscuity of some NRPS A-domains suggest its biosynthesis is theoretically possible. An NRPS assembly line with two modules, where the first module's A-domain selects for Tryptophan and is followed by an E-domain, and the second module's A-domain selects for Proline and is also followed by an E-domain, could potentially synthesize this dipeptide.

Chemoenzymatic methods using isolated NRPS adenylation domains have been successfully employed to synthesize various D-amino acid-containing dipeptides in the laboratory, demonstrating the catalytic potential of these enzymes for creating such molecules.[13]

Hypothetical Experimental Workflow for Detection and Characterization

The discovery of novel, naturally occurring peptides such as this compound would require a systematic approach involving extraction, purification, and detailed structural analysis.

Experimental Protocols

-

Extraction: The source material (e.g., microbial culture, plant or animal tissue) would be homogenized and extracted with a suitable solvent system, such as a mixture of methanol, chloroform, and water, to partition metabolites based on polarity.

-

Purification: The crude extract would be subjected to multiple rounds of chromatography. A typical workflow would involve initial fractionation by solid-phase extraction (SPE), followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the dipeptide.

-

Mass Spectrometry (MS): The purified fraction would be analyzed by high-resolution mass spectrometry (HR-MS) to determine the accurate mass and elemental composition of the compound. Tandem mass spectrometry (MS/MS) would be used to obtain fragmentation patterns to sequence the dipeptide.

-

Chirality Determination: The stereochemistry of the amino acid constituents would be determined by derivatization followed by chiral gas chromatography-mass spectrometry (GC-MS) or by enzymatic assays using D-amino acid oxidase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on the purified compound.

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for Tryptophyl-Proline (HMDB0029091) [hmdb.ca]

- 2. lifetein.com [lifetein.com]

- 3. lifetein.com [lifetein.com]

- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 5. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D‐tryptophan, an eco‐friendly natural, safe, and healthy compound with antimicrobial activity against food‐borne pathogens: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for D-Proline (HMDB0003411) [hmdb.ca]

- 9. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 12. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

D-Tryptophyl-D-proline: A Technical Overview of a D-Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Tryptophyl-D-proline, a dipeptide composed of D-tryptophan and D-proline. While specific data for this particular stereoisomer is limited in publicly available literature, this document compiles relevant information on its constituent amino acids, general principles of D-dipeptide synthesis, and the known biological significance of related compounds. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and other D-amino acid-containing peptides in drug discovery and development.

Chemical Identity

A specific CAS Registry Number for this compound has not been identified in major chemical databases. However, chemical identifiers for the general tryptophyl-proline structure and its constituent D-amino acids are well-documented.

Table 1: Chemical Identifiers for Tryptophyl-proline and its Constituent D-Amino Acids

| Identifier | Tryptophyl-proline (General Structure) | D-Tryptophan | D-Proline |

| IUPAC Name | 1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid | (2R)-pyrrolidine-2-carboxylic acid |

| CAS Number | Not Available | 153-94-6 | 344-25-2 |

| PubChem CID | 14409732 | 9060 | 8988 |

| Molecular Formula | C16H19N3O3 | C11H12N2O2 | C5H9NO2 |

| Molecular Weight | 301.34 g/mol | 204.23 g/mol | 115.13 g/mol |

| InChI | InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22) | InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1 | InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |

| InChIKey | DXYQIGZZWYBXSD-UHFFFAOYSA-N | QIVBCDIJIAJPQS-SECBINFHSA-N | ONIBWKKTOPOVIA-SCSAIBSYSA-N |

| SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--N | C1C--INVALID-LINK--C(=O)O |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for the manual synthesis of a dipeptide like this compound via Fmoc-SPPS is outlined below. The specific choice of resin, coupling reagents, and cleavage cocktail may be optimized based on the desired scale and purity.

Table 2: Generalized Fmoc-SPPS Protocol for Dipeptide Synthesis

| Step | Procedure | Reagents and Solvents |

| 1. Resin Swelling | The solid support resin (e.g., Rink Amide resin) is swollen in an appropriate solvent to allow for efficient diffusion of reagents. | N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) |

| 2. Fmoc Deprotection | The Fmoc protecting group on the resin is removed to expose the free amine for the first coupling reaction. | 20% 4-methylpiperidine in NMP |

| 3. First Amino Acid Coupling (D-Proline) | The first Fmoc-protected D-amino acid (Fmoc-D-Pro-OH) is activated and coupled to the resin. | Fmoc-D-Pro-OH, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIEA) in NMP |

| 4. Capping (Optional) | Any unreacted amine groups on the resin are acetylated to prevent the formation of deletion sequences. | Acetic anhydride, DIEA in NMP |

| 5. Fmoc Deprotection | The Fmoc group is removed from the newly coupled D-proline residue. | 20% 4-methylpiperidine in NMP |

| 6. Second Amino Acid Coupling (D-Tryptophan) | The second Fmoc-protected D-amino acid (Fmoc-D-Trp(Boc)-OH) is activated and coupled to the deprotected N-terminus of the resin-bound D-proline. | Fmoc-D-Trp(Boc)-OH, a coupling agent, and a base in NMP |

| 7. Final Fmoc Deprotection | The Fmoc group is removed from the N-terminal D-tryptophan. | 20% 4-methylpiperidine in NMP |

| 8. Cleavage and Deprotection | The dipeptide is cleaved from the resin, and the side-chain protecting group (Boc on Tryptophan) is removed. | A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) |

| 9. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). | Water, Acetonitrile, with 0.1% TFA |

A conceptual workflow for the synthesis and subsequent analysis of this compound is depicted below.

Biological Activity and Potential Applications

While specific studies on the biological activity of linear this compound are scarce, the inclusion of D-amino acids in peptides is a known strategy to enhance their therapeutic potential.

-

Proteolytic Stability : Peptides composed entirely of D-amino acids are highly resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.

-

Antimicrobial and Cytotoxic Potential : Many natural and synthetic peptides containing tryptophan and proline exhibit biological activity. For instance, various cyclic dipeptides (diketopiperazines) containing tryptophan and proline isolated from fungi have demonstrated antimicrobial and cytotoxic effects. While this compound is a linear dipeptide, the presence of the bulky, hydrophobic tryptophan residue and the conformationally constrained proline residue suggests potential for biological interactions.

-

Neuromodulatory Effects : D-amino acids are known to play roles in the central nervous system. For example, D-serine is a co-agonist at NMDA receptors. While there is no direct evidence for this compound, the presence of D-amino acids warrants investigation into its potential neuromodulatory activities.

-

Drug Development : The unique structural properties conferred by D-proline make it a valuable component in the design of peptidomimetics and other therapeutic agents. D-proline can induce specific turns in peptide chains, which can be crucial for binding to biological targets.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of related compounds, several areas of investigation could be considered:

-

Cell Membrane Interaction : The hydrophobic nature of the tryptophan side chain may facilitate interaction with cell membranes. This could potentially disrupt membrane integrity, a mechanism of action for some antimicrobial peptides.

-

Enzyme Inhibition : The rigid structure of the dipeptide could allow it to fit into the active site of certain enzymes, potentially leading to inhibition.

The logical relationship for investigating the potential biological effects of this compound is illustrated in the following diagram.

Conclusion

This compound represents an intriguing yet understudied dipeptide. Its composition of D-amino acids suggests inherent resistance to enzymatic degradation, a highly valuable attribute for therapeutic development. While direct experimental data remains limited, the known biological activities of related tryptophan- and proline-containing peptides, particularly cyclic dipeptides, provide a strong rationale for further investigation into the antimicrobial, anticancer, and neuromodulatory potential of this compound. The synthetic accessibility of this dipeptide via established methods like SPPS allows for its production and subsequent evaluation in a variety of biological assays. Future research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this unique D-dipeptide.

An In-depth Technical Guide to the Physicochemical Properties of D-Tryptophyl-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophyl-D-proline is a dipeptide composed of D-tryptophan and D-proline. As a stereoisomer of the more common L-L dipeptide, its unique spatial arrangement can lead to distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, drawing upon data from its constituent amino acids and related compounds. This document is intended to serve as a foundational resource for researchers in drug discovery and development, materials science, and biochemistry.

While specific experimental data for this compound is limited, this guide synthesizes available information to provide a robust profile. It is important to note that some of the presented data for the dipeptide are predicted values and should be confirmed with empirical testing for critical applications.

Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, stability, membrane permeability, and interactions with biological targets.

Data on Constituent Amino Acids

A thorough understanding of the individual D-amino acids provides a basis for predicting the properties of the dipeptide.

Table 1: Physicochemical Properties of D-Tryptophan

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 204.23 g/mol | --INVALID-LINK--[2] |

| Melting Point | 282-285 °C (decomposes) | --INVALID-LINK--[3] |

| Solubility in Water | 1.14 g/L (at 25 °C) | --INVALID-LINK--[3] |

| pKa (Strongest Acidic) | 2.54 | --INVALID-LINK--[4] |

| pKa (Strongest Basic) | 9.4 | --INVALID-LINK--[4] |

| logP (predicted) | -1.1 | --INVALID-LINK--[4] |

Table 2: Physicochemical Properties of D-Proline

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | --INVALID-LINK--[5] |

| Molecular Weight | 115.13 g/mol | --INVALID-LINK--[5] |

| Melting Point | 221 °C | --INVALID-LINK-- |

| Solubility in Water | 1620 g/L (at 20 °C) | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 1.94 | --INVALID-LINK-- |

| pKa (Strongest Basic) | 11.33 | --INVALID-LINK-- |

| logP (predicted) | -2.7 | --INVALID-LINK-- |

Predicted Properties of this compound

The properties of the dipeptide can be estimated based on its structure. The following table summarizes predicted values.

Table 3: Predicted Physicochemical Properties of Tryptophyl-Proline (Stereochemistry unspecified)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₃ | --INVALID-LINK--[6] |

| Average Molecular Weight | 301.3404 g/mol | --INVALID-LINK--[6] |

| Water Solubility (predicted) | 1.65 g/L | --INVALID-LINK-- |

| logP (predicted) | -0.53 | --INVALID-LINK-- |

| pKa (Strongest Acidic, predicted) | 3.72 | --INVALID-LINK-- |

| pKa (Strongest Basic, predicted) | 7.95 | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

Potential Antimicrobial Mechanism of Action

Tryptophan-rich peptides often interact with and disrupt microbial cell membranes.[7][9] The aromatic side chain of tryptophan can insert into the lipid bilayer, leading to membrane permeabilization and cell death.[7][9] Proline residues can introduce kinks into the peptide backbone, influencing its three-dimensional structure and interaction with membranes or intracellular targets.[7] Some proline-rich AMPs are known to translocate across the bacterial membrane and inhibit intracellular processes, such as protein synthesis by binding to the 70S ribosome.[7][8]

A plausible signaling pathway for the antimicrobial action of a tryptophan-proline containing peptide could involve initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion and disruption, or translocation to inhibit intracellular targets.

Caption: Potential antimicrobial mechanisms of a Trp-Pro dipeptide.

Experimental Protocols

Determining the physicochemical properties of a dipeptide like this compound requires a suite of standard analytical techniques.

Solubility Determination

A common method for determining aqueous solubility is the shake-flask method.

Caption: Workflow for solubility determination.

-

Preparation of Supersaturated Solution: An excess amount of the dipeptide is added to a known volume of a buffered aqueous solution at a specific pH.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dipeptide in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of the dipeptide is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored continuously as a function of the volume of titrant added.

-

Analysis: The pKa values are determined from the inflection points of the titration curve.

LogP Determination

The partition coefficient (logP) between octanol and water is a measure of lipophilicity and can be determined by the shake-flask method.

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

-

Partitioning: A known amount of the dipeptide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The mixture is agitated until the dipeptide has partitioned between the two phases and reached equilibrium.

-

Phase Separation: The octanol and aqueous layers are separated.

-

Quantification: The concentration of the dipeptide in each phase is determined.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound presents an intriguing molecule for further investigation, particularly in the context of antimicrobial peptide development and as a chiral building block in asymmetric synthesis. The predicted physicochemical properties suggest moderate water solubility and a relatively balanced hydrophilic-lipophilic character. While experimental data remains scarce, the information compiled in this guide from its constituent D-amino acids and related peptide classes provides a solid foundation for future research and development endeavors. Empirical validation of the predicted properties is a critical next step for any application in a scientific or industrial setting.

References

- 1. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D(+)-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. D-Tryptophan | 153-94-6 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for D-Tryptophan (HMDB0013609) [hmdb.ca]

- 5. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for Tryptophyl-Proline (HMDB0029091) [hmdb.ca]

- 7. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to D-Tryptophyl-D-proline: Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of the dipeptide D-Tryptophyl-D-proline. Due to the limited availability of specific experimental data for this particular stereoisomer in publicly accessible literature, this document also outlines general methodologies for the analysis and synthesis of dipeptides, alongside a relevant signaling pathway associated with its constituent amino acid, proline.

Core Molecular Data

This compound is a dipeptide composed of D-tryptophan and D-proline. While specific experimental data for the D-D stereoisomer is sparse, the fundamental molecular properties are consistent with its general tryptophyl-proline structure.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₃ | PubChem[1] |

| Molecular Weight | 301.34 g/mol | PubChem[1] |

| Monoisotopic Mass | 301.14264148 Da | PubChem[1] |

Physicochemical Properties (Predicted)

The following properties for tryptophyl-proline have been predicted through computational models.

| Property | Value | Source |

| Water Solubility | 1.65 g/L | Human Metabolome Database[2] |

| logP | -0.53 | Human Metabolome Database[2] |

| pKa (Strongest Acidic) | 3.72 | Human Metabolome Database[2] |

| pKa (Strongest Basic) | 7.95 | Human Metabolome Database[2] |

Experimental Protocols: A General Approach

Dipeptide Synthesis